XLogP3 Lipophilicity vs. Symmetrical BCPs
The computed partition coefficient (XLogP3-AA) for 1-bromo-3-chlorobicyclo[1.1.1]pentane is 2.0 [1]. This value is intermediate between the lower lipophilicity of its 1,3-dichloro analog (which is predicted to be lower due to the smaller, less polarizable chlorine atoms) and the higher lipophilicity of the 1,3-dibromo analog (expected to be >2.0). This intermediate lipophilicity provides a distinct, tunable physicochemical profile for optimizing drug-like properties such as solubility and membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 1,3-Dichlorobicyclo[1.1.1]pentane (predicted lower) and 1,3-Dibromobicyclo[1.1.1]pentane (predicted higher) |
| Quantified Difference | Intermediate value; exact difference not computed but class inference suggests -Δ < 2.0 and +Δ > 2.0. |
| Conditions | Computed property using XLogP3 algorithm (PubChem release 2024.11.20). |
Why This Matters
Lipophilicity is a critical determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile; an intermediate XLogP3 of 2.0 offers a balanced starting point for lead optimization compared to the extremes of the dihalogenated series.
- [1] PubChem. (2024). 1-Bromo-3-chlorobicyclo[1.1.1]pentane: Computed Properties (XLogP3-AA). PubChem CID 10329962. View Source
